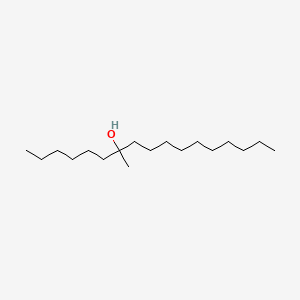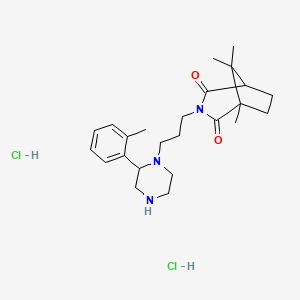
(Ethyl 4-chloro-3-ethoxy-3-hydroxybutyrato)iodomagnesium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Ethyl 4-chloro-3-ethoxy-3-hydroxybutyrato)iodomagnesium is an organic compound with the molecular formula C8H15ClIO3Mg . It is a magnesium iodide derivative, often used in various chemical reactions and research applications due to its unique properties.
Vorbereitungsmethoden
The synthesis of (Ethyl 4-chloro-3-ethoxy-3-hydroxybutyrato)iodomagnesium typically involves the reaction of ethyl 4-chloro-3-ethoxy-3-hydroxybutyrate with magnesium iodide under controlled conditions . The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the compound. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
(Ethyl 4-chloro-3-ethoxy-3-hydroxybutyrato)iodomagnesium undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodomagnesium group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(Ethyl 4-chloro-3-ethoxy-3-hydroxybutyrato)iodomagnesium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in biochemical studies to understand enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of (Ethyl 4-chloro-3-ethoxy-3-hydroxybutyrato)iodomagnesium involves its ability to act as a nucleophile or electrophile in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction it participates in. For example, in nucleophilic substitution reactions, the iodomagnesium group can be replaced by other nucleophiles, leading to the formation of new compounds .
Vergleich Mit ähnlichen Verbindungen
(Ethyl 4-chloro-3-ethoxy-3-hydroxybutyrato)iodomagnesium can be compared with other similar compounds such as:
Ethyl 4-chloro-3-hydroxybutyrate: This compound lacks the iodomagnesium group and has different reactivity and applications.
Magnesium iodide: While it shares the magnesium iodide component, it does not have the ethyl 4-chloro-3-ethoxy-3-hydroxybutyrato moiety, making its applications distinct.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and applications.
Eigenschaften
CAS-Nummer |
66161-48-6 |
|---|---|
Molekularformel |
C8H14ClIMgO4 |
Molekulargewicht |
360.86 g/mol |
IUPAC-Name |
magnesium;1-chloro-2,4-diethoxy-4-oxobutan-2-olate;iodide |
InChI |
InChI=1S/C8H14ClO4.HI.Mg/c1-3-12-7(10)5-8(11,6-9)13-4-2;;/h3-6H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
HDGQSOSMWKIJQR-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC(=O)CC(CCl)([O-])OCC.[Mg+2].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


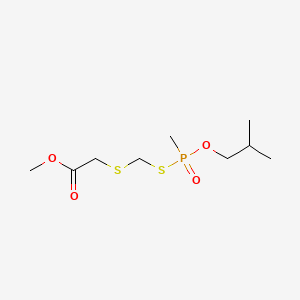
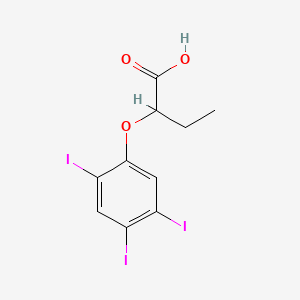
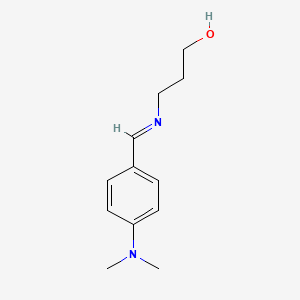
![3,3'-(9H,9'H-[3,4'-Bicarbazole]-9,9'-diyl)dibenzonitrile](/img/structure/B13771326.png)


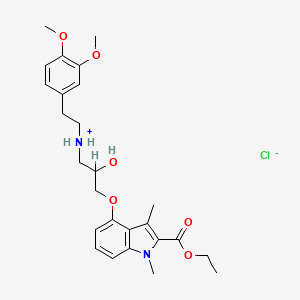
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B13771346.png)


